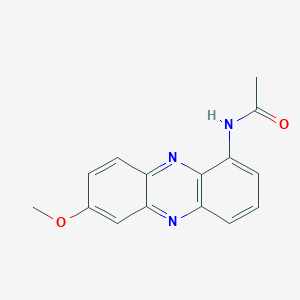
N-(7-Methoxy-1-phenazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Methoxy-1-phenazinyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPA is a derivative of phenazine, a heterocyclic compound that has been extensively studied for its biological properties.
Aplicaciones Científicas De Investigación
MPA has been studied for its potential applications in various fields. In the field of medicine, MPA has been investigated for its anti-cancer properties. Studies have shown that MPA can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPA has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of bacteria and fungi.
In the field of materials science, MPA has been investigated for its potential use as a redox-active material in batteries and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis. MPA has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MPA can induce oxidative stress and apoptosis in cancer cells. MPA has also been shown to inhibit the growth of bacteria and fungi. In addition, MPA has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPA in lab experiments include its high purity and yield, its potential applications in various fields, and its ability to induce oxidative stress and apoptosis in cancer cells. The limitations of using MPA in lab experiments include the need for specialized equipment and expertise, as well as the potential toxicity of MPA.
Direcciones Futuras
There are several future directions for research on MPA. In the field of medicine, further studies are needed to determine the efficacy of MPA as a cancer therapy and its potential side effects. In the field of materials science, further studies are needed to optimize the use of MPA as a redox-active material in batteries and as a catalyst in various chemical reactions. Additionally, further studies are needed to elucidate the mechanism of action of MPA and its potential applications in other fields.
Métodos De Síntesis
The synthesis of MPA involves the reaction of phenazine-1-carboxylic acid with methanol and acetic anhydride. The resulting compound is then treated with ammonia to obtain MPA. This method has been optimized to achieve high yields and purity of MPA.
Propiedades
Número CAS |
18450-07-2 |
|---|---|
Nombre del producto |
N-(7-Methoxy-1-phenazinyl)acetamide |
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
N-(7-methoxyphenazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-12-4-3-5-13-15(12)18-11-7-6-10(20-2)8-14(11)17-13/h3-8H,1-2H3,(H,16,19) |
Clave InChI |
KLWFNRUBVILQNX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
Sinónimos |
N-(7-Methoxy-1-phenazinyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



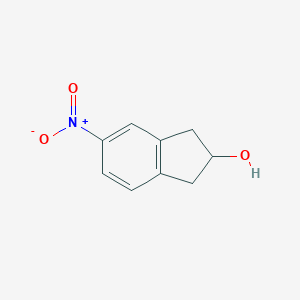
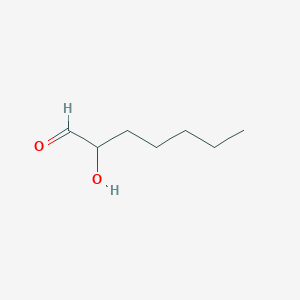
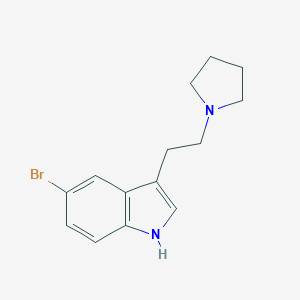
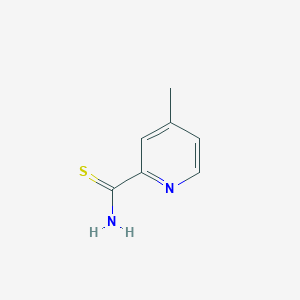
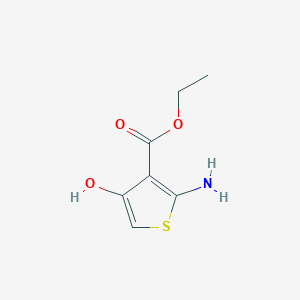
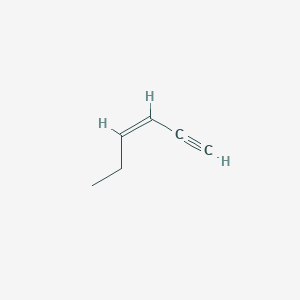
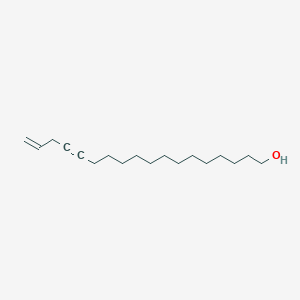
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
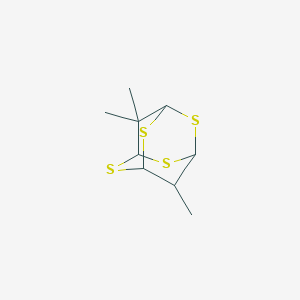
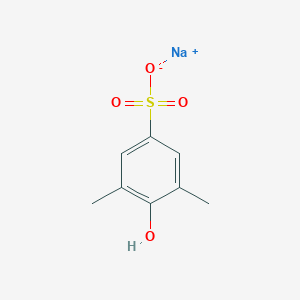
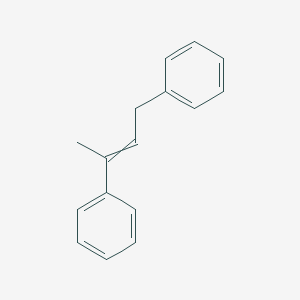
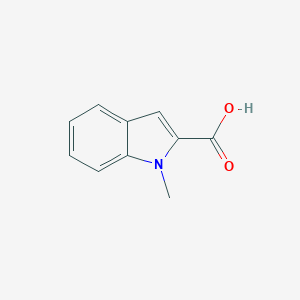
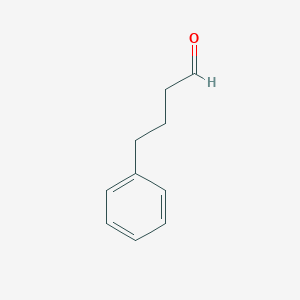
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)